molecular formula C27H25Br2N7O B15040341 4-{(2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinyl}-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

4-{(2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinyl}-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B15040341
M. Wt: 623.3 g/mol
InChI Key: FBCLEALEXUXTJD-OCSSWDANSA-N
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Description

4-[(2E)-2-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound characterized by its unique structure, which includes a triazine ring, a hydrazine moiety, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Hydrazine Moiety: This step involves the reaction of the triazine intermediate with hydrazine derivatives.

    Bromination and Benzyloxylation: The aromatic rings are functionalized with bromine and benzyloxy groups through electrophilic aromatic substitution reactions.

    Final Coupling: The final product is obtained by coupling the functionalized aromatic intermediates under specific conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the hydrazine moiety to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-[(2E)-2-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Application in the development of advanced materials with specific properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)biphenyl
  • 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

Uniqueness

4-[(2E)-2-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of a triazine ring, hydrazine moiety, and multiple aromatic rings with specific functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C27H25Br2N7O

Molecular Weight

623.3 g/mol

IUPAC Name

2-N-[(E)-(3,5-dibromo-4-phenylmethoxyphenyl)methylideneamino]-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C27H25Br2N7O/c28-22-15-20(16-23(29)24(22)37-18-19-9-3-1-4-10-19)17-30-35-26-32-25(31-21-11-5-2-6-12-21)33-27(34-26)36-13-7-8-14-36/h1-6,9-12,15-17H,7-8,13-14,18H2,(H2,31,32,33,34,35)/b30-17+

InChI Key

FBCLEALEXUXTJD-OCSSWDANSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)Br)NC5=CC=CC=C5

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)Br)NC5=CC=CC=C5

Origin of Product

United States

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